molecular formula C24H24Cl2N6O2 B13753851 2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride CAS No. 2617-65-4

2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride

Cat. No.: B13753851
CAS No.: 2617-65-4
M. Wt: 499.4 g/mol
InChI Key: GZBBXHMWZCNMOZ-UHFFFAOYSA-N
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Description

2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride is a complex organic compound featuring a benzene ring substituted with chloro and carbamimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The acylated benzene undergoes nitration using a mixture of concentrated nitric and sulfuric acids.

    Reduction: The nitro group is then reduced to an amine using a reducing agent like tin and hydrochloric acid.

    Carbamimidoylation: The amine group is reacted with methyl isocyanate to form the carbamimidoyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like hydroxide, amine, or thiol groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenols, amines, or thiols.

Scientific Research Applications

2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2,2-bis(p-chlorophenyl)ethane: Another chlorinated aromatic compound with different substituents.

    N-phenylbis(trifluoromethanesulfonyl)imide: A compound with similar structural complexity but different functional groups.

Uniqueness

2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride is unique due to its specific combination of chloro and carbamimidoyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

2617-65-4

Molecular Formula

C24H24Cl2N6O2

Molecular Weight

499.4 g/mol

IUPAC Name

2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride

InChI

InChI=1S/C24H23ClN6O2.ClH/c1-28-21(26)14-3-8-17(9-4-14)30-23(32)16-7-12-19(20(25)13-16)24(33)31-18-10-5-15(6-11-18)22(27)29-2;/h3-13H,1-2H3,(H2,26,28)(H2,27,29)(H,30,32)(H,31,33);1H

InChI Key

GZBBXHMWZCNMOZ-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=NC)N)Cl)N.Cl

Origin of Product

United States

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